molecular formula C14H10N2O2 B1594733 2-Phenyl-2,3-dihydrophthalazine-1,4-dione CAS No. 5439-98-5

2-Phenyl-2,3-dihydrophthalazine-1,4-dione

Cat. No. B1594733
CAS RN: 5439-98-5
M. Wt: 238.24 g/mol
InChI Key: DHORJGJIZSYQQV-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydrophthalazine-1,4-dione, also known as PDP, is a heterocyclic compound that has gained significant attention due to its potential applications in various fields of scientific research. PDP is a cyclic imide derivative that possesses a unique structural framework, which makes it an ideal candidate for the development of new drugs, catalysts, and materials.

Scientific Research Applications

Crystal Structure Analysis

Research by Yıldız et al. (2018) explored the crystal structure of a derivative, 2-(Hexyloxy)benzo[b]phenazine-6,11-dione, illustrating a method to prepare functionalized derivatives. This study highlights the importance of such compounds in structural chemistry and materials science due to their unique hydrogen bond formations and stacking interactions (Yıldız et al., 2018).

Supramolecular Chemistry

Suárez et al. (1998) demonstrated the self-assembly of 6,7-Bis(alkyloxy)-2,3-dihydrophthalazine-1,4-diones into lactim−lactam trimeric disks, further organizing into a thermotropic, columnar, discotic phase. This finding opens pathways for the development of supramolecular, discotic liquid crystals through recognition-induced generation (Suárez et al., 1998).

Synthetic Chemistry

Nematollahi et al. (2014) explored the electrochemical synthesis of new sulfonamide derivatives of potential biological significance, employing 2,3-dihydrophthalazine-1,4-dione. This innovative method offers an environmentally friendly, one-pot procedure for synthesizing sulfonamide derivatives, highlighting the compound's role in facilitating novel synthetic pathways (Nematollahi et al., 2014).

Green Chemistry

Satyanarayana et al. (2021) developed an efficient, green synthesis method for novel 2,3-dihydrophthalazine-1,4-dione derivatives. Using L-proline as a catalyst, this approach emphasizes the importance of environmentally friendly methodologies in the synthesis of chemically significant compounds (Satyanarayana et al., 2021).

Biological Evaluation

Kumar et al. (2017) synthesized 2,3-dihydrophthalazine-1,4-dione derivatives and screened them for in vitro antioxidant and anti-inflammatory activities. This study showcases the compound's potential in the development of new therapeutic agents, particularly in treating inflammation and oxidative stress-related diseases (Kumar et al., 2017).

Pharmacological Potential

Pawar and Jangale (2011) reported on the microwave-assisted synthesis and pharmacological evaluation of N2substituted Dihydrophthalazine-1,4-dione derivatives, highlighting the compound's significant anticonvulsant activity. Such studies indicate the potential application of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione derivatives in developing new medications for epilepsy and other seizure disorders (Pawar & Jangale, 2011).

Mechanism of Action

Target of Action

2-Phenyl-2,3-dihydrophthalazine-1,4-dione (PDHP) is a pyridazine derivative that has been found to possess many biological properties . It has been reported to have very significant biological activities against osteosarcoma , glioma , hypolipidemic , and bacterials . It has also been suggested as a promising inhibitor of VEGFR2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

It is believed that pdhp interacts with its targets, such as vegfr2, leading to inhibition of the target’s function . This interaction can result in changes in cellular processes, such as inhibition of angiogenesis in the case of VEGFR2 inhibition .

Biochemical Pathways

PDHP affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting VEGFR2, it can affect the VEGF signaling pathway, which plays a key role in angiogenesis . The inhibition of this pathway can lead to reduced blood vessel formation, which is particularly relevant in the context of cancer treatment, where angiogenesis is a critical process for tumor growth and metastasis .

Pharmacokinetics

It has been suggested that pdhp exhibits good drug-likeness parameters , indicating that it may have favorable ADME properties. These properties can impact the bioavailability of PDHP, influencing its efficacy and safety profile.

Result of Action

The result of PDHP’s action is the modulation of the activity of its targets, leading to changes in the associated cellular processes. For example, the inhibition of VEGFR2 can lead to reduced angiogenesis , which can potentially slow down tumor growth in cancerous conditions. Furthermore, PDHP has been reported to have significant biological activities against various conditions, including osteosarcoma, glioma, and bacterial infections .

Action Environment

The action of PDHP can be influenced by various environmental factors. For instance, the pH value of the environment can affect the selectivity and yield of PDHP synthesis . Moreover, the reaction of PDHP synthesis in confined microdroplets yields only the important six-membered heterocyclic product PDHP . This suggests that the environment can play a crucial role in the action, efficacy, and stability of PDHP.

properties

IUPAC Name

3-phenyl-2H-phthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHORJGJIZSYQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280097
Record name 2-phenyl-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5439-98-5
Record name 5439-98-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC15447
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenyl-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of phthalic anhydride (0.02 mol) and phenyl hydrazine (0.04 mol) in 95 percent acetic acid (70 ml.) was heated to reflux for 24 hours in the presence of a catalytic amount of sodium acetate (0.4 g). Water was added to the mixture and the precipitate collected. The precipitate was washed with water, agitated with 2 percent aqueous solution of sodium hydroxide and filtered. The filtrate was acidified with concentrated hydrogen chloride. The precipitate was collected and recrystallized from ethyl acetate to produce the product, 2-phenyl-2,3-dihydrophthalazine-1,4-dione.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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